N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the elements . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring attached to a phenyl group through a sulfonyl linkage . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The empirical formula of this compound is C12H16N2O3S, and its molecular weight is 268.33 .Scientific Research Applications
Interaction with Biological Systems
Research on derivatives of N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide has explored their interaction with biological molecules such as proteins. For instance, a study on p-hydroxycinnamic acid derivatives investigated their binding with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. These derivatives, including compounds structurally related to this compound, showed interaction with BSA, indicating potential biomedical applications, such as drug delivery systems where protein-binding properties are crucial (Meng et al., 2012).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to this compound have been subjects of scientific research. One study detailed the crystal structure of a copper(II) complex incorporating a metabolite of the antibacterial sulfadiazine, highlighting the potential of such compounds in developing new materials with antibacterial properties (Obaleye, Caira, & Tella, 2008).
Drug Discovery and Design
Compounds structurally related to this compound have been explored for their therapeutic potential. A notable example includes the design of classical and nonclassical antifolates targeting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, indicating the relevance of such compounds in the development of new antitumor agents (Gangjee et al., 2007).
Computational Studies and Molecular Docking
Computational studies and molecular docking have also been utilized to explore the potential applications of derivatives of this compound. For example, a study performed quantum mechanical calculations on a pharmaceutically critical molecule structurally related to the compound of interest, highlighting its potential as an anti-amoebic agent through molecular docking studies (Shukla & Yadava, 2020).
Future Directions
The pyrrolidine ring is a versatile scaffold in drug discovery, and there is great interest in designing new pyrrolidine compounds with different biological profiles . Therefore, “N-(4-((3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide” and its derivatives could be subjects of future research in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-12(21)19-13-2-4-15(5-3-13)25(22,23)20-9-7-14(10-20)24-16-6-8-17-11-18-16/h2-6,8,11,14H,7,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAJHWICSMAUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.